PYD-106

描述

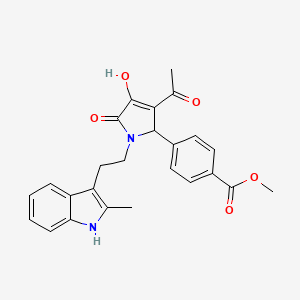

Methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate is a complex heterocyclic compound featuring a benzoate ester core linked to a substituted pyrrole ring. Key structural elements include:

- Pyrrole ring: Substituted with an acetyl group (position 3), a hydroxyl group (position 4), and a 2-(2-methylindol-3-yl)ethyl chain (position 1).

- 5-Oxo group: A ketone at position 5 of the pyrrole.

- Benzoate ester: A methyl ester at the para position of the benzene ring.

属性

IUPAC Name |

methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c1-14-18(19-6-4-5-7-20(19)26-14)12-13-27-22(21(15(2)28)23(29)24(27)30)16-8-10-17(11-9-16)25(31)32-3/h4-11,22,26,29H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFGURQFZLMSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C3=O)O)C(=O)C)C4=CC=C(C=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

PYD-106 的合成涉及吡咯烷酮核心结构的制备。合成路线通常包括以下步骤:

吡咯烷酮核心的形成: 吡咯烷酮核心通过一系列涉及适当起始材料(如胺和羰基化合物)的缩合反应合成。

官能化: 然后用各种取代基对核心结构进行官能化,以达到所需的立体选择性和活性。此步骤可能涉及烷基化、酰化和还原等反应。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

反应条件的优化: 优化反应条件,如温度、压力和溶剂选择,以最大限度地提高收率和纯度。

纯化: 使用结晶、蒸馏和色谱等技术纯化最终产物,以确保高纯度和质量。

化学反应分析

反应类型

PYD-106 会发生各种化学反应,包括:

氧化: this compound 可以发生氧化反应,形成氧化衍生物。

还原: 还原反应可用于修饰吡咯烷酮核心上的官能团。

取代: 取代反应可以在核心结构上引入不同的取代基。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 取代反应通常涉及烷基卤化物和酰氯等试剂。

主要产物

从这些反应中形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可以表现出不同的生物活性。

科学研究应用

PYD-106 在科学研究中具有广泛的应用:

化学: this compound 用作工具化合物,用于研究 NMDA 受体的结构-活性关系。

生物学: 它用于研究含有 GluN2C 的 NMDA 受体在神经元信号传导和突触可塑性中的作用。

医学: 正在探索 this compound 在精神分裂症和阿尔茨海默病等神经系统疾病中的潜在治疗应用。

工业: 该化合物用于开发针对 NMDA 受体的新的药理学药物。

作用机制

PYD-106 通过充当含有 GluN2C 的 NMDA 受体的正向变构调节剂来发挥其作用。 它与受体上的特定位点结合,该位点不同于激动剂结合位点,并增强受体对谷氨酸的反应 。 这种调节增加了受体通道的开放频率和开放时间,从而导致突触传递增强 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Substituent Variation on the Pyrrole Ring Target Compound: The 1-(2-(2-methylindol-3-yl)ethyl) chain introduces a lipophilic indole group, which may enhance membrane permeability or receptor binding .

Heterocyclic Core

- The pyridoindole core in CAS 1239034-70-8 differs from the pyrrole in the target compound, which may alter electronic properties and metabolic stability .

Bioactivity and Safety

- Indole-containing compounds (e.g., the target compound) are often associated with antimicrobial or anticancer activity, though specific data are lacking here .

- Pyridoindole derivatives like CAS 1239034-70-8 exhibit acute toxicity (H302) and require stringent safety protocols during handling .

Research Findings and Gaps

Synthetic Challenges

- The target compound’s synthesis likely involves multi-step protection/deprotection strategies, as seen in analogous pyrazole-based benzoates .

Bioactivity Potential Indole moieties are prevalent in marine actinomycete metabolites and ferroptosis-inducing compounds, suggesting the target compound could modulate oxidative stress pathways .

Safety Considerations

- Structurally similar compounds (e.g., CAS 1239034-70-8) require personal protective equipment (PPE) such as face shields and adherence to OSHA standards .

生物活性

Overview

Methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate, often referred to as PYD-106, is a compound of significant interest due to its biological activity, particularly as a positive allosteric modulator of NMDA receptors. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate. It features a complex structure that includes a pyrrolidinone core and an indole moiety, which are critical for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C25H24N2O5 |

| Molecular Weight | 420.47 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

This compound acts primarily as a positive allosteric modulator of NMDA receptors containing the GluN2C subunit. Its mechanism involves:

- Enhancement of Receptor Activity : this compound increases the frequency and duration of channel openings in response to glutamate without significantly altering the binding affinity for glutamate or glycine.

- Calcium Ion Flow : By modulating NMDA receptor activity, this compound influences calcium ion influx, which is crucial for synaptic plasticity and memory functions.

- Subunit Selectivity : The compound shows remarkable selectivity for GluN2C-containing NMDA receptors, with diminished effects on other subunits (GluN2A, GluN2B, and GluN2D).

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics when administered. The compound's interaction with NMDA receptors suggests potential implications for neurological conditions where these receptors are involved.

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits by enhancing synaptic transmission and plasticity:

- Learning and Memory : By potentiating NMDA receptor activity, this compound could improve cognitive functions such as learning and memory.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound:

- Cytotoxicity Against Cancer Cell Lines : Compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the indole or pyrrolidinone moieties could enhance this activity .

- Mechanisms of Action : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various biochemical pathways .

Study 1: Neuroprotective Effects in Animal Models

In a study examining the effects of this compound on cognitive function in rodent models, researchers found that administration led to improved performance in memory tasks compared to control groups. The results indicated enhanced synaptic plasticity correlating with increased NMDA receptor activity.

Study 2: Anticancer Efficacy

Another investigation assessed the cytotoxic effects of structurally related compounds on human glioblastoma cells. Results showed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating promising anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。